4-methylindeno[1,2-b]pyridin-5-one
Overview
Description
4-methylindeno[1,2-b]pyridin-5-one is a 4-azafluorenone alkaloid isolated from the Annonaceae family, found in low concentrations. This compound and its analogs exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and antimalarial properties .
Preparation Methods
Several synthetic methods have been developed for the preparation of onychine and its derivatives. The most prominent methodologies include:
Intramolecular Cyclizations: This method involves the formation of a ring structure within a molecule, which is a key step in synthesizing onychine.
Multicomponent Reactions: These reactions involve three or more reactants forming a product, which is a common approach in the synthesis of complex molecules like onychine.
Microwave-Assisted Multicomponent Reactions: This technique uses microwave radiation to accelerate chemical reactions, making the synthesis process more efficient.
Diels-Alder Reactions: A cycloaddition reaction between a conjugated diene and a substituted alkene, forming a cyclohexene system, which is crucial in the synthesis of onychine.
Chemical Reactions Analysis
4-methylindeno[1,2-b]pyridin-5-one undergoes various chemical reactions, including:
Reduction: The gain of electrons, typically using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions include various derivatives of onychine, which exhibit enhanced biological activities .
Scientific Research Applications
4-methylindeno[1,2-b]pyridin-5-one and its analogs have been extensively studied for their scientific research applications, including:
Mechanism of Action
The mechanism of action of onychine involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, onychine has been shown to inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes .
Comparison with Similar Compounds
4-methylindeno[1,2-b]pyridin-5-one is part of the 4-azafluorenone family of alkaloids, which includes compounds such as polyfothine, cyathocaline, and isoursuline . These compounds share a similar tricyclic fused structure but differ in their substituents and biological activities. This compound is unique due to its specific substitution pattern and its broad range of pharmacological activities .
Properties
CAS No. |
58787-04-5 |
---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO/c1-8-6-7-14-12-9-4-2-3-5-10(9)13(15)11(8)12/h2-7H,1H3 |
InChI Key |
LTVBTVOAUQJJEV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |
58787-04-5 | |
Synonyms |
5H-indeno(1,2-b)pyridin-5-one onychine |
Origin of Product |
United States |
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